2-Methylimidazo[1,2-a]pyridin-5-ol
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Overview
Description
2-Methylimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylimidazo[1,2-a]pyridin-5-ol can be synthesized through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the reaction of 2-aminopyridine with β-ketoesters or 1,3-diones in the presence of an oxidant such as PhI(OAc)2 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine in solvents like chloroform.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridin-5-ol can be compared with other similar compounds, such as:
2-Amino-1-propargylpyridinium: Known for its antimicrobial properties.
2-Amino-1-(2-bromoallyl)pyridinium: Exhibits similar biological activities.
Zolimidine: An antiulcer drug containing the imidazo[1,2-a]pyridine moiety.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-methyl-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C8H8N2O/c1-6-5-10-7(9-6)3-2-4-8(10)11/h2-5,9H,1H3 |
InChI Key |
UXMNHTJRNPYESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C=CC=C2N1 |
Origin of Product |
United States |
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